δ-Guanidinovaleriansäure

Übersicht

Beschreibung

Delta-Guanidinovaleric acid (dGVA) is an amino acid derivative found in various plants and animals, and it is a naturally occurring compound with a wide range of applications in the field of scientific research. dGVA has been used in a variety of laboratory experiments and studies, and its properties have been studied extensively.

Wissenschaftliche Forschungsanwendungen

GABA-Rezeptor-Antagonismus

δ-Guanidinovaleriansäure (DGVA) wirkt als endogener und spezifischer GABA-Rezeptor-Antagonist. In einer elektroenzephalografischen Studie wurden sporadische Spike-Entladungen nach topischer Anwendung von DGVA auf der Pia mater des sensorimotorischen Kortex aufgezeichnet. Diese Entladungen wurden durch GABA, L-GABOB oder Muscimol unterdrückt, was darauf hindeutet, dass DGVA direkt mit GABA-Rezeptoren interagieren könnte .

Kreatinstoffwechsel

DGVA ist mit dem Kreatinstoffwechsel verbunden. Es erhöht die α-Keto-δ-Guanidinovaleriansäure-Spiegel bei Hämodialysepatienten. Diese Verbindung kann in vivo aus Arginin synthetisiert und weiter zu Argininsäure metabolisiert werden . Die Untersuchung der Rolle von DGVA in Kreatin-Signalwegen könnte Auswirkungen auf die Muskelgesundheit und den Energiestoffwechsel haben.

Nanofiltrationsmembranen für organische Lösungsmittel

Amino-5-guanidinopentansäure (DL-A) wurde bei der Herstellung von Nanofiltrationsmembranen für organische Lösungsmittel verwendet. Diese Membranen zeigen einen schnellen und stabilen Lösungsmitteltransport, was sie für Trennprozesse in der Biotechnologie und chemischen Verfahrenstechnik wertvoll macht .

Leistungssteigerung bei Geflügel

Obwohl nicht umfassend untersucht, können Guanidinverbindungen (einschließlich DGVA) die Leistung und die Eigequalität von Legehennen beeinflussen. Forscher untersuchen ihre Auswirkungen auf die Nährstoffverwertung und die allgemeine Gesundheit .

Safety and Hazards

Wirkmechanismus

Target of Action

Delta-Guanidinovaleric acid (DGVA), also known as 5-guanidinopentanoic acid, primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain a balance between excitation and inhibition in the brain.

Mode of Action

DGVA acts directly on the GABA receptors, inducing sporadic spike discharges . This interaction with the GABA receptors suggests that DGVA might be a specific GABA-receptor antagonist .

Biochemical Pathways

The primary biochemical pathway affected by DGVA is the GABAergic pathway . By acting as a GABA-receptor antagonist, DGVA can disrupt the normal inhibitory function of these receptors, leading to increased neuronal excitability .

Pharmacokinetics

One study suggests that dgva can induce spike discharges within 5-10 minutes after topical application on the pia mater of the sensorimotor cortex . This suggests that DGVA can rapidly cross the blood-brain barrier and exert its effects.

Result of Action

The primary result of DGVA’s action is the induction of sporadic spike discharges, which are a type of abnormal electrical activity in the brain . These discharges can lead to various neurological effects, potentially including seizures .

Action Environment

The action of DGVA is influenced by the environment within the brain. For example, the presence of other compounds can modulate the effects of DGVA. In one study, the spike discharges induced by DGVA were completely suppressed within 10 minutes of supplementary application of GABA, L-GABOB, or muscimol .

Biochemische Analyse

Biochemical Properties

Delta-Guanidinovaleric acid is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-arginine-glycine transamidase, which mediates the transamidination of arginine to glycine, yielding guanidinoacetate. Delta-Guanidinovaleric acid can also be formed through the transamidination of δ-aminovaleric acid by the same enzyme . Additionally, delta-Guanidinovaleric acid acts as a specific GABA-receptor antagonist, influencing neurotransmission and potentially inducing spike discharges in the brain .

Cellular Effects

Delta-Guanidinovaleric acid has significant effects on various types of cells and cellular processes. It influences cell function by acting on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The application of delta-Guanidinovaleric acid on the pia mater of the sensorimotor cortex has been shown to induce sporadic spike discharges, indicating its impact on neuronal activity

Molecular Mechanism

The molecular mechanism of delta-Guanidinovaleric acid involves its interaction with GABA receptors. As a GABA-receptor antagonist, delta-Guanidinovaleric acid binds to these receptors and inhibits their normal function, leading to altered neuronal activity. This binding interaction is specific and can induce spike discharges in the brain, as observed in electroencephalographic studies . Additionally, delta-Guanidinovaleric acid may influence enzyme activity and gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of delta-Guanidinovaleric acid can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the application of delta-Guanidinovaleric acid can induce spike discharges within minutes, but the duration and persistence of these effects may vary

Dosage Effects in Animal Models

The effects of delta-Guanidinovaleric acid can vary with different dosages in animal models. At low doses, this compound may induce mild effects on neuronal activity, while higher doses can lead to more pronounced spike discharges and potential neurotoxicity . It is essential to determine the threshold effects and any toxic or adverse effects at high doses to ensure the safe and effective use of delta-Guanidinovaleric acid in research and potential therapeutic applications.

Metabolic Pathways

Delta-Guanidinovaleric acid is involved in metabolic pathways related to guanidino compounds. It can be formed through the transamidination of δ-aminovaleric acid by L-arginine-glycine transamidase

Eigenschaften

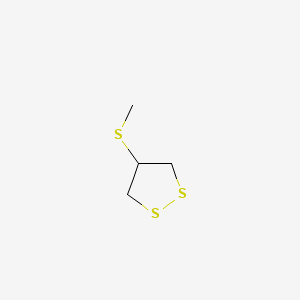

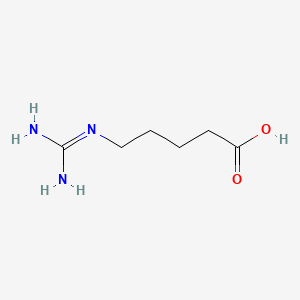

IUPAC Name |

5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUBCVAQGIZRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196772 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-93-1 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B1211762.png)